2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
“2-(3-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the CAS Number: 669713-85-3 . It has a molecular weight of 230.24 . The IUPAC name for this compound is (3’-fluoro [1,1’-biphenyl]-2-yl)acetic acid . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(3-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” is 1S/C14H11FO2/c15-12-6-3-5-10 (8-12)13-7-2-1-4-11 (13)9-14 (16)17/h1-8H,9H2, (H,16,17) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid” are not available, similar compounds are known to participate in various types of chemical reactions, such as Suzuki–Miyaura coupling .It is stored at temperatures between 2-8°C . The compound has a molecular weight of 230.24 .
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSNDIIUILXNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-51-8 | |
Record name | 3-Fluoro[1,1′-biphenyl]-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5366-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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